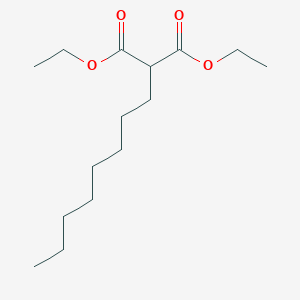

Diethyl octylmalonate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-octylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4/c1-4-7-8-9-10-11-12-13(14(16)18-5-2)15(17)19-6-3/h13H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYBVYGISZANLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291209 | |

| Record name | Diethyl octylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1472-85-1 | |

| Record name | Diethyl octylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl octylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

catalytic hydrogenation of diethyl octylmalonate derivatives

Application Note: Catalytic Hydrogenation Strategies for Diethyl Octylmalonate and its Functional Derivatives

Executive Summary & Scope

Diethyl octylmalonate is a pivotal intermediate in the synthesis of barbiturates, branched fatty acids, and functionalized lipids for drug delivery systems. Its utility relies heavily on the precise catalytic hydrogenation of its precursors (unsaturated alkylidenemalonates) or its reduction into downstream diols (2-octyl-1,3-propanediol).

This guide addresses two distinct hydrogenation workflows:

-

Selective C=C Saturation: Converting diethyl octylidenemalonate to diethyl octylmalonate under mild conditions.

-

Ester Hydrogenolysis: Reducing diethyl octylmalonate to 2-octyl-1,3-propanediol under high-pressure conditions.

Strategic Pathway Analysis

The following diagram illustrates the divergent catalytic pathways based on the desired target moiety (Alkene vs. Ester).

Figure 1: Reaction pathway showing the sequential hydrogenation steps from the condensation precursor to the saturated ester and final diol.

Critical Safety Framework (E-E-A-T)

Hydrogenation involves the "Fire Triangle" components: Fuel (Solvent/H2), Oxygen (Air), and Ignition Source (Pyrophoric Catalyst). Strict adherence to these protocols is non-negotiable.

-

Pyrophoric Handling: Dry Palladium on Carbon (Pd/C) and Raney Nickel can ignite instantly upon contact with air. Always keep catalysts wet.[1] Use 50% water-wet Pd/C variants when possible.

-

Vessel Grounding: Static electricity generated by hydrogen flow can ignite solvent vapors. All metal reactors (Parr bombs) must be grounded. Glassware must be inspected for micro-fractures.

-

Inerting: The reaction vessel must be purged with Nitrogen (3x cycles) before introducing Hydrogen, and again before opening the vessel post-reaction.

Protocol A: Selective C=C Saturation

Target: Synthesis of Diethyl Octylmalonate from Diethyl Octylidenemalonate. Mechanism: Syn-addition of H2 across the alkene.

Experimental Rationale

While alkylation of diethyl malonate with octyl bromide is possible, it often leads to dialkylated byproducts. The Knoevenagel condensation followed by hydrogenation is preferred for high purity mono-alkylated products. Pd/C is selected over PtO2 to prevent potential reduction of the ester groups or hydrogenolysis of the C-C bonds.

Materials

-

Substrate: Diethyl octylidenemalonate (10 mmol, ~2.7 g).

-

Catalyst: 10% Pd/C (50% water wet), 10 wt% loading relative to substrate.

-

Solvent: Ethanol (Absolute). Note: Methanol is faster but poses higher fire risks with Pd/C.

-

H2 Source: Balloon (1 atm) or Low-Pressure Shaker (30 psi).

Step-by-Step Procedure

-

Catalyst Loading: In a fume hood, place the Pd/C (270 mg, wet basis) into a 100 mL round-bottom flask or Parr bottle.

-

Critical: Add the catalyst first.[2] Adding dry catalyst to a solvent vapor-filled flask can cause a flash fire.

-

-

Solvent Addition: Gently add 30 mL of Ethanol down the side of the flask to create a slurry without splashing catalyst up the walls.

-

Substrate Addition: Dissolve the diethyl octylidenemalonate in 10 mL Ethanol and add to the catalyst slurry.

-

Inerting: Seal the flask with a septum (wired down). Insert a needle connected to a vacuum/nitrogen manifold.[2] Cycle Vacuum/Nitrogen 3 times to remove oxygen.

-

Hydrogen Introduction:

-

Reaction: Stir vigorously (or shake) at Room Temperature (25°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (UV active due to conjugation) will disappear; the product is not UV active (visualize with PMA or Iodine stain).

-

-

Work-up:

-

Filter the mixture through a pad of Celite to remove Pd/C. Caution: Do not let the filter cake dry out. Keep it wet with water and dispose of in a dedicated pyrophoric waste container.

-

Concentrate the filtrate under reduced pressure to yield diethyl octylmalonate as a clear oil.

Protocol B: High-Pressure Ester Hydrogenolysis

Target: Synthesis of 2-Octyl-1,3-propanediol. Context: This transformation requires forcing conditions.[1] Standard Pd/C will not reduce the ester.

Catalyst Selection

-

Standard: Copper Chromite (Adkins Catalyst, CuCr2O4). Pros: Highly effective.[5] Cons: Toxic (Cr), requires high T/P.

-

Modern Alternative: Ru-Triphos complexes or Mn-Pincer catalysts (Homogeneous). Pros: Milder conditions.[6] Cons: High cost, difficult synthesis.

-

Recommendation: This protocol uses Copper Chromite due to its robustness in industrial scale-up, despite the toxicity requiring strict handling controls.

Experimental Parameters

| Parameter | Setting | Reason |

| Pressure | 150–200 bar (2000–3000 psi) | Required to overcome the activation energy of the ester carbonyl. |

| Temperature | 180–200°C | Below 180°C, reaction is sluggish; above 220°C, hydrogenolysis of the alkyl chain may occur. |

| Solvent | 1,4-Dioxane or THF | High boiling point ethers are stable under reduction conditions. |

Step-by-Step Procedure

-

Reactor Setup: Use a high-pressure stainless steel autoclave (e.g., Parr 4500 series) rated for 5000 psi.

-

Loading:

-

Load Diethyl Octylmalonate (50 mmol) and Copper Chromite (5 wt% loading).

-

Add 1,4-Dioxane (100 mL).

-

-

Sealing & Purging:

-

Seal the reactor.[7]

-

Pressurize with N2 to 200 psi and check for leaks. Vent.

-

Purge with H2 (3x) to 200 psi to remove N2.

-

-

Reaction:

-

Pressurize with H2 to 1500 psi (cold pressure).

-

Heat to 180°C. The pressure will rise significantly (thermal expansion).

-

Once at temperature, top up H2 pressure to 2500–3000 psi if necessary.

-

Stir at 1000 RPM for 12–16 hours.

-

-

Cooling & Venting:

-

Cool the reactor to <30°C using internal cooling coils.

-

Slowly vent the H2. Rapid venting can cause solvent to boil over or foam.

-

Purge with N2.[1]

-

-

Work-up:

-

Filter catalyst (hazardous waste).

-

Evaporate solvent.[8]

-

Purify the diol via recrystallization (from hexanes) or vacuum distillation.

-

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Protocol A: Incomplete Conversion | Catalyst Poisoning | Ensure substrate is free of sulfur or halides (from Knoevenagel step). Increase catalyst loading to 20%. |

| Protocol A: C-C Bond Cleavage | Over-reduction | Switch solvent from Ethanol to Ethyl Acetate. Stop reaction immediately upon H2 uptake cessation. |

| Protocol B: Low Yield of Diol | Moisture in Solvent | Copper Chromite is sensitive to water. Dry solvent over molecular sieves (3Å). |

| Protocol B: Ester Hydrolysis | Wet Substrate | Ensure diethyl octylmalonate is dry; hydrolysis produces acid which deactivates the catalyst. |

References

-

Organic Syntheses , Coll. Vol. 3, p. 377 (1955); Vol. 21, p. 37 (1941). Diethyl ethylidenemalonate. Link

- Adkins, H. (1937). Reactions of Hydrogen with Organic Compounds over Copper-Chromium Oxide and Nickel Catalysts. University of Wisconsin Press.

-

Vertex AI & Safety Data . Hydrogenation SOP and Hazards. 2[4][8][9]

-

Ding, T.M., et al. (2016).[5] Highly active Cu/SiO2 catalysts for hydrogenation of diethyl malonate to 1,3-propanediol. Applied Catalysis A: General. 5[4][8][9]

Sources

- 1. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 2. chem.uci.edu [chem.uci.edu]

- 3. sarponggroup.com [sarponggroup.com]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. semanticscholar.org [semanticscholar.org]

- 6. library2.smu.ca [library2.smu.ca]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Navigating the Thermal Stability of Diethyl Octylmalonate During Reflux

Welcome to the technical support center dedicated to providing in-depth guidance on the thermal stability of diethyl octylmalonate during reflux. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Here, we address common questions and troubleshooting scenarios to ensure the integrity of your experiments and the purity of your products.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal stability concerns when refluxing diethyl octylmalonate?

The two principal degradation pathways for diethyl octylmalonate under reflux conditions are hydrolysis and subsequent decarboxylation .

-

Hydrolysis: As an ester, diethyl octylmalonate is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.[1] This process initially yields the monoester and ultimately octylmalonic acid and ethanol. The presence of moisture in the reaction mixture is a critical factor for hydrolysis to occur.[1]

-

Decarboxylation: The resulting octylmalonic acid is a β-dicarboxylic acid, a class of compounds known for their propensity to lose carbon dioxide upon heating.[2][3] This decarboxylation is often an intended step in malonic ester synthesis to produce a substituted acetic acid, but it can be an undesired side reaction if the goal is to isolate the substituted malonic acid itself.[2]

Q2: At what temperature does diethyl octylmalonate decompose?

However, prolonged heating, even below the boiling point, especially in the presence of acidic or basic impurities, can accelerate degradation. It is crucial to operate under controlled temperature conditions to minimize these unwanted side reactions.

Q3: How does the octyl group affect the thermal stability of diethyl octylmalonate compared to diethyl malonate?

The long octyl chain in diethyl octylmalonate introduces significant steric hindrance around the ester's carbonyl groups. This bulkiness can influence the rate of degradation. Compared to diethyl malonate, diethyl octylmalonate is expected to exhibit a slower rate of hydrolysis due to the increased difficulty of nucleophilic attack at the sterically hindered carbonyl carbon.

Q4: I'm observing unexpected side products in my reaction involving the reflux of diethyl octylmalonate. What could they be?

Besides hydrolysis and decarboxylation products, other side reactions can occur during the reflux of diethyl octylmalonate, particularly in the context of a malonic ester synthesis:

-

Dialkylation: If the reaction is an alkylation of diethyl octylmalonate, the mono-alkylated product still possesses an acidic proton on the α-carbon. This can be deprotonated by the base, leading to a second alkylation and the formation of a dialkylated side product.

-

Elimination: If the alkylating agent used is a secondary or tertiary halide, the basic conditions required for the deprotonation of the malonate can promote an E2 elimination reaction, leading to the formation of an alkene.

Troubleshooting Guide

This section provides solutions to common problems encountered during the reflux of diethyl octylmalonate.

| Problem | Potential Cause | Troubleshooting Steps & Recommendations |

| Low Yield of Desired Product | 1. Incomplete Reaction: The steric hindrance of the octyl group may slow down the reaction rate. 2. Hydrolysis of the Ester: Presence of moisture in the reaction setup. 3. Decarboxylation: The reaction temperature is too high, or acidic/basic impurities are present. | 1. Extend Reaction Time: Monitor the reaction progress by TLC or GC-MS and continue reflux until the starting material is consumed. 2. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Control Temperature: Use a solvent with an appropriate boiling point and maintain a gentle reflux. Purify all reagents to remove acidic or basic impurities. |

| Presence of Carboxylic Acid Impurities | Hydrolysis: Water is present in the reaction mixture. | 1. Dry Glassware and Solvents: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. 2. Inert Atmosphere: As mentioned above, an inert atmosphere will help to exclude atmospheric moisture. |

| Formation of Dialkylated Byproducts | Excess Alkylating Agent or Base: The stoichiometry of the reaction is not well-controlled. | 1. Control Stoichiometry: Use a precise 1:1 molar ratio of diethyl octylmalonate to the alkylating agent. 2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration at any given time. |

| Evidence of Gaseous Evolution (Other than Solvent Vapors) | Decarboxylation: The intermediate octylmalonic acid is decomposing. | 1. Lower Reflux Temperature: If possible, use a lower boiling point solvent. 2. Neutralize After Saponification: If the ester is first saponified, ensure the subsequent acidification to form the malonic acid is performed at a low temperature (e.g., 0-5 °C) to minimize decarboxylation before the next step. |

Experimental Protocols

Protocol 1: Monitoring Thermal Stability of Diethyl Octylmalonate During Reflux

This protocol outlines a method to assess the stability of diethyl octylmalonate under specific reflux conditions.

Materials:

-

Diethyl octylmalonate

-

Anhydrous solvent (e.g., toluene, xylene)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles

-

GC-MS instrument

Procedure:

-

Set up a reflux apparatus with a round-bottom flask, reflux condenser, and a heating mantle. Ensure all glassware is thoroughly dried.

-

Add a known amount of diethyl octylmalonate and anhydrous solvent to the flask.

-

Flush the system with an inert gas.

-

Begin heating the mixture to a gentle reflux, maintaining a constant temperature.

-

At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture using a syringe.

-

Analyze each aliquot by GC-MS to monitor for the appearance of degradation products, such as octylmalonic acid, the monoester, or decarboxylated products.

-

Quantify the percentage of diethyl octylmalonate remaining at each time point to determine the rate of decomposition under the tested conditions.

Visualizing Degradation Pathways

The following diagrams illustrate the key degradation pathways of diethyl octylmalonate during reflux.

Caption: Primary degradation pathway of diethyl octylmalonate via hydrolysis and decarboxylation.

Caption: Side reaction pathway leading to dialkylation during malonic ester synthesis.

References

-

Organic Syntheses. Malonic acid, ethylidene-, diethyl ester. [Link]

-

Cheméo. Chemical Properties of Diethyl octylmalonate (CAS 1472-85-1). [Link]

-

Chemistry Stack Exchange. Decarboxylation of malonic esters. [Link]

-

Master Organic Chemistry. Decarboxylation. [Link]

-

RSC Publishing. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. [Link]

-

University of Calgary. Reactivity: Decarboxylation. [Link]

-

National Institute of Standards and Technology. Diethyl octylmalonate. [Link]

Sources

separation of mono-octyl and di-octyl malonate byproducts

Executive Summary: The "Statistical Mixture" Challenge

Welcome to the Separation Science Technical Support Center. If you are reading this, you are likely dealing with the classic "Malonate Statistical Mixture." Whether you arrived here via partial hydrolysis of Di-octyl Malonate (DOM) or mono-esterification of Malonic Acid, you are facing a mixture of:

-

Di-octyl Malonate (DOM): Highly lipophilic, neutral diester.

-

Mono-octyl Malonate (MOM): Amphiphilic, acidic half-ester.

-

Malonic Acid (MA): Highly polar, di-acid (often present in trace amounts).

The Core Problem: While standard acid/base extraction works theoretically, the octyl chain (C8) creates a surfactant effect. MOM acts as an anionic surfactant at high pH, leading to stable emulsions that ruin standard separatory funnel operations.

This guide prioritizes Chemical Separation (pH Switching) over Physical Separation (Distillation/Chromatography) due to the thermal instability of malonic half-esters.

Primary Protocol: The "pH-Switch" Extraction

Best For: Bulk separation (>5g) where >98% purity is required.

The Logic (Why this works)

We exploit the acidity difference.[1] DOM has no acidic protons (

Workflow Diagram

Figure 1: The pH-Switch Extraction Workflow for separating neutral diesters from acidic half-esters.

Step-by-Step Methodology

Reagents Needed:

-

Methyl tert-butyl ether (MTBE) — Preferred over DCM to avoid density inversion issues.

-

Saturated Sodium Bicarbonate (

)[1][2] -

1M Hydrochloric Acid (

) -

Brine (Saturated

)

Protocol:

-

Solubilization: Dissolve the crude mixture in MTBE (10 mL per gram of crude).

-

Note: Avoid Dichloromethane (DCM) if possible. DCM's density (1.33 g/mL) is similar to the saturated salt layers, often causing "floating layers" or phase inversion confusion.

-

-

First Extraction (The Separation):

-

The "Emulsion Breaker" (If needed):

-

If an emulsion forms at the interface, add minimal solid NaCl or a squirt of methanol to increase ionic strength/break surface tension.

-

-

Isolation of DOM:

-

Wash the organic layer once with brine, dry over

, and concentrate. This is your Di-octyl Malonate.

-

-

Recovery of MOM:

-

Take the aqueous bicarbonate layer. Cool to 0°C in an ice bath.

-

Slowly add 1M HCl while stirring until pH reaches ~2.0 (Check with pH paper; solution will turn cloudy/oily).

-

Extract this acidic aqueous mixture with Ethyl Acetate (

). -

Dry combined extracts over

and concentrate.[4] This is your Mono-octyl Malonate.

-

Troubleshooting: Chromatography & Distillation

Best For: Analytical purity or when extraction fails due to intractable emulsions.

Issue: "The Mono-ester is streaking/tailing on the column."

Cause: The free carboxylic acid on MOM interacts strongly with the silanols on the silica gel, causing peak broadening and co-elution with the diester. Solution: Acidify the mobile phase.

Chromatography Data Table:

| Parameter | Di-octyl Malonate (DOM) | Mono-octyl Malonate (MOM) |

| Polarity | Non-polar (Lipophilic) | Medium Polarity (Amphiphilic) |

| TLC | ~0.6 - 0.7 | ~0.1 - 0.2 (Streaks) |

| Recommended Modifier | None required | 1% Acetic Acid or Formic Acid |

| Visualization | Bromocresol Green (Stains acid yellow on blue) |

Protocol Adjustment:

Add 1% Acetic Acid to your Hexane/Ethyl Acetate mobile phase. This protonates the silanols and the MOM, sharpening the peak and increasing the

Issue: "My product decomposes during distillation."

Cause: Decarboxylation.[5][6][7]

Mechanism: Malonic acid derivatives with a free carboxylic acid are thermally unstable. Upon heating (typically >100°C), they undergo a concerted pericyclic reaction, losing

Guidance:

-

Avoid distillation for Mono-octyl Malonate purification.

-

DOM Purification: Di-octyl malonate is stable but has a very high boiling point (>300°C at atm). If you must distill DOM, use High Vacuum (<0.5 mmHg) or Short Path Distillation (Wiped Film) to keep pot temperature below 150°C.

FAQ: Rapid-Fire Troubleshooting

Q: I used NaOH instead of NaHCO3 and my yield dropped. Why?

A: NaOH is a strong base. If left too long or used in excess, it can saponify the ester bond of the Di-octyl Malonate, converting it into Mono-octyl Malonate or fully hydrolyzed Malonic Acid. Always use weak bases (

Q: The aqueous layer turned into a solid gel. What happened? A: You likely formed a "rigid gel phase" surfactant system. The sodium salt of mono-octyl malonate is essentially a soap.

-

Fix: Dilute significantly with water and add warm brine. The ions in the brine disrupt the gel structure.

Q: Can I use flash chromatography to separate 100g of material? A: Technically yes, but it is inefficient. The MOM requires high polarity to move, which elutes other polar impurities. The Acid/Base extraction described in Module 2 is 10x faster and cheaper for >5g scales.

References

-

Niwayama, S. (2000). Highly efficient selective monohydrolysis of symmetric diesters.[8] The Journal of Organic Chemistry, 65(18), 5834-5836. Link

- Grounding: Establishes the stability and hydrolysis rates of malon

-

English, J., & Dayan, J. E. (1950). Decarboxylation of Malonic Acid Derivatives. Organic Syntheses, Coll.[4] Vol. 4, p.417.[4] Link

- Grounding: Authoritative source on the thermal instability (decarboxyl

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Perrin, D. D., & Armarego, W. L. (1988). Purification of Laboratory Chemicals. Pergamon Press.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. sciencemadness.org [sciencemadness.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. US5214199A - Process for preparing malonic monoester - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Decarboxylation [organic-chemistry.org]

- 8. Practical Large Scale Synthesis of Half-Esters of Malonic Acid [jstage.jst.go.jp]

Validation & Comparative

characteristic IR absorption bands of diethyl octylmalonate

Publish Comparison Guide: Characteristic IR Absorption Bands of Diethyl Octylmalonate

Executive Summary: The Lipophilic Malonate Signature

Diethyl octylmalonate (DEOM) is a critical intermediate in the synthesis of barbiturates, lipophilic amino acids, and branched pharmaceutical scaffolds. Its structural duality—combining a polar diethyl malonate core with a hydrophobic octyl chain—creates a unique infrared (IR) spectral fingerprint.

This guide moves beyond basic peak listing. It provides a comparative spectral analysis to distinguish DEOM from its precursors (diethyl malonate), alkylating agents (octyl halides), and potential over-alkylation impurities (diethyl dioctylmalonate). By focusing on the "Lipophilic Shift" in the C-H stretching region and the "Fingerprint Rocking" modes, researchers can utilize IR as a rapid, self-validating quality control tool.

Structural Analysis & Spectral Prediction

The IR spectrum of DEOM is defined by the competition between the intense dipole of the dicarbonyl system and the vibrational modes of the long aliphatic chain.

| Structural Moiety | Vibrational Mode | Frequency (cm⁻¹) | Diagnostic Utility |

| Ester Carbonyls | ν(C=O) Stretch | 1730 – 1750 | Strong doublet or broadened band.[1] Confirms malonate core integrity. |

| Octyl Chain | ν(C-H) Stretch | 2920 – 2960 | Primary Differentiator. Significant intensity increase vs. non-alkylated precursor. |

| Octyl Chain | δ(CH₂) Rocking | 720 – 730 | "Long Chain" Marker. Absent in diethyl malonate; confirms successful alkylation (n > 4). |

| Ethyl Ester | ν(C-O) Stretch | 1150 – 1300 | "Fingerprint" region. Multiple strong bands characteristic of ethyl esters. |

| Alpha-Proton | ν(C-H) Methine | ~2890 | Weak/Obscured. Presence confirms mono-alkylation (vs. dialkylation). |

Comparative Spectral Analysis

To validate the synthesis or purity of DEOM, one must compare it against its reaction components. The following table highlights the Delta (Δ) —the specific changes to look for.

Table 1: Differential IR Analysis

| Compound | Key Characteristic Band | The "Delta" (vs. DEOM) |

| Diethyl Malonate (Precursor) | ν(C-H) ~2980 cm⁻¹ (Weak) | Lacks the 720 cm⁻¹ rocking band. The C-H stretch region is dominated by ethyl peaks, appearing much weaker relative to the C=O peak. |

| Octyl Bromide (Reagent) | ν(C-Br) ~560-650 cm⁻¹ | Lacks Carbonyl (1740 cm⁻¹). If the final product shows C-Br bands, purification is incomplete. |

| Diethyl Dioctylmalonate (Impurity) | ν(C=O) Shift / C-H Ratio | Highest C-H to C=O intensity ratio. Complete loss of the alpha-proton (methine) stretch (difficult to see in IR, better in NMR). |

Expert Insight: In a reaction mixture, the most reliable indicator of conversion from Diethyl Malonate to Diethyl Octylmalonate is the emergence of the 720 cm⁻¹ band and the inversion of the C-H/C=O intensity ratio . In the precursor, the C=O is vastly stronger than the C-H. In the octyl product, the C-H bands gain significant relative intensity.

Experimental Protocol: Reaction Monitoring via IR

This protocol describes a self-validating workflow for monitoring the mono-alkylation of diethyl malonate.

Objective: Synthesize DEOM and confirm identity via FTIR. Technique: Attenuated Total Reflectance (ATR) FTIR.

Step-by-Step Methodology

-

Baseline Acquisition:

-

Acquire reference spectra of pure Diethyl Malonate (DEM) and 1-Bromooctane .

-

Note: DEM will show a "clean" fingerprint below 1000 cm⁻¹ (lacking the 720 cm⁻¹ peak).

-

-

Reaction Sampling (In-Process Control):

-

Extract a 50 µL aliquot from the reaction vessel (typically NaOEt/EtOH reflux).

-

Mini-Workup (Critical): Partition between 0.5 mL Hexane and 0.5 mL Water. Shake and discard the aqueous layer (removes salts/base). Spot the organic layer onto the ATR crystal and allow solvent evaporation.

-

Why? Residual NaBr or solvent will obscure the fingerprint region.

-

-

Spectral Validation:

-

Endpoint Determination:

-

Watch for the stabilization of the aliphatic C-H bands (2850-2960 cm⁻¹).

-

Ensure no peak remains at ~640 cm⁻¹ (C-Br stretch of unreacted alkyl halide).

-

Visualizing the Workflow

The following diagram illustrates the spectral checkpoints during the synthesis pathway.

Figure 1: Spectral Logic Flow for Synthesis Monitoring. The appearance of the methylene rocking band (720 cm⁻¹) serves as the primary confirmation of alkyl chain attachment.

Troubleshooting & Impurity Identification

Common spectral anomalies and their root causes:

| Observation | Diagnosis | Corrective Action |

| Broad band at 3400 cm⁻¹ | Moisture / Hydrolysis. The ester may have partially hydrolyzed to the acid or the sample is wet. | Dry sample over MgSO₄.[5] If band persists, check for mono-acid impurity (Octylmalonic acid). |

| Split Carbonyl (1735 & 1755 cm⁻¹) | Fermi Resonance or Rotamers. Common in malonates. | Normal behavior.[6] Do not mistake for impurity unless the splitting is >40 cm⁻¹. |

| Missing 720 cm⁻¹ band | Short Chain / No Reaction. | Confirm reagent identity. The "Octyl" chain must show this rocking mode. |

References

-

NIST Mass Spectrometry Data Center. Diethyl malonate - Infrared Spectrum.[6][7] NIST Chemistry WebBook, SRD 69.[3][4][7][8] Available at: [Link]

-

ResearchGate. IR spectrum of (butyl-octyl) malonate. (2023). Comparison of mixed malonate esters. Available at: [Link]

-

UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. WebSpectra.[9] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Diethyl Phthalate [webbook.nist.gov]

- 4. Diethyl malonate [webbook.nist.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Diethyl 2-(2-cyanoethyl)-malonate [webbook.nist.gov]

- 7. Diethyl diethylmalonate [webbook.nist.gov]

- 8. Propanoic acid, 3,3'-thiobis-, didodecyl ester [webbook.nist.gov]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

Comparative Reactivity Guide: Diethyl Malonate vs. Diethyl Octylmalonate

Executive Summary

This guide provides a technical comparison between Diethyl Malonate (DEM) and its mono-alkylated derivative, Diethyl Octylmalonate (DEOM) . While DEM acts as the foundational

Key Distinction: The transition from DEM to DEOM involves a shift from a kinetically accessible, highly acidic active methylene system to a sterically hindered, lipophilic, and less acidic species. This shift fundamentally alters reaction rates, solvent compatibility, and the conditions required for subsequent transformations (alkylation or decarboxylation).

Fundamental Chemical Profile[1][2][3]

The reactivity differences stem directly from the substitution at the

| Feature | Diethyl Malonate (DEM) | Diethyl Octylmalonate (DEOM) |

| Structure | ||

| 2 (Active Methylene) | 1 (Methine) | |

| Acidity ( | ~13.0 | ~14.5 - 15.0 (Estimated) |

| Electronic Effect | Stabilized by two carbonyls. | Destabilized by +I effect of Octyl group. |

| Steric Environment | Unhindered; accessible to bulky bases. | Hindered; |

| Lipophilicity ( | ~0.96 (Water Soluble-ish) | ~4.8 (Highly Lipophilic) |

Mechanistic Insight: The Acidity Shift

In DEM, the resulting enolate after deprotonation is stabilized by resonance across two carbonyl oxygens. In DEOM, the introduction of the octyl group introduces two destabilizing factors:

-

Inductive Effect (+I): The alkyl chain pushes electron density toward the anionic carbon, destabilizing the negative charge relative to the unsubstituted DEM enolate.

-

Steric Inhibition of Solvation: The bulky octyl tail prevents solvent molecules from effectively stabilizing the enolate ion, raising the energy barrier for its formation.

Reactivity Analysis

Alkylation Kinetics ( vs. )

The most critical operational difference is the rate of alkylation.

-

DEM (

): Reacts rapidly with alkyl halides. The challenge is selectivity . Because the mono-alkylated product (like DEOM) is still acidic, it can equilibrate with the starting enolate, leading to dialkylation side products. -

DEOM (

): Reacts significantly slower. To attach a second alkyl group to DEOM (forming a quaternary center), you must overcome the steric wall of the octyl group.-

Implication: Use stronger bases (e.g., NaH instead of NaOEt) or polar aprotic cosolvents (DMF/DMSO) to drive the second alkylation.

-

Hydrolysis and Decarboxylation

DEOM's lipophilicity creates a phase transfer challenge. Standard aqueous NaOH hydrolysis (effective for DEM) often fails for DEOM because the molecule resides entirely in the organic phase, shielded from the aqueous hydroxide.

-

Solution: Requires a co-solvent system (Ethanol/Water/THF) or Phase Transfer Catalysis (PTC) to facilitate contact between the lipophilic ester and the hydroxide ion.

Visualized Pathways

Diagram 1: Comparative Reaction Coordinate

This diagram illustrates the energy landscape differences. Note the higher activation energy (

Caption: Comparative reaction pathway showing the increased kinetic barrier for processing DEOM compared to DEM.

Experimental Protocols

Protocol A: Synthesis of Diethyl Octylmalonate (From DEM)

Objective: Selective mono-alkylation minimizing dialkylation.

Reagents:

-

Diethyl Malonate (1.0 eq)

-

1-Bromooctane (0.95 eq) — Limiting reagent to prevent dialkylation.

-

Sodium Ethoxide (1.0 eq) in Ethanol (21% wt).

Workflow:

-

Enolate Formation: Charge DEM into a reactor with anhydrous ethanol. Add NaOEt solution dropwise at 60°C. Why? Slow addition prevents high local concentrations of base, reducing side reactions.

-

Alkylation: Add 1-Bromooctane slowly over 1 hour at reflux (80°C).

-

Workup: Evaporate ethanol. Partition residue between Water and MTBE (Methyl tert-butyl ether).

-

Note: The lipophilic DEOM will partition strongly into MTBE.

-

-

Purification: Fractional distillation under high vacuum. Unreacted DEM distills first, followed by pure DEOM.

Protocol B: Hydrolysis & Decarboxylation of DEOM

Objective: Converting DEOM to Decanoic Acid.

Reagents:

-

Diethyl Octylmalonate (DEOM)

-

KOH (4.0 eq)

-

Solvent System: Ethanol:Water (2:1 ratio)

Workflow:

-

Saponification: Dissolve DEOM in Ethanol. Add aqueous KOH. Reflux for 4–6 hours.

-

Validation: Monitor by TLC. The disappearance of the ester spot indicates completion. If reaction stalls, add THF to improve solubility.

-

-

Acidification: Cool to 0°C. Acidify with conc. HCl to pH 1. The dicarboxylic acid (Octylmalonic acid) will precipitate or form an oil.

-

Decarboxylation: Heat the crude dicarboxylic acid neat (no solvent) to 160°C.

-

Observation: Vigorous bubbling (

evolution) will occur.[1] Continue until bubbling ceases.

-

-

Isolation: The residue is crude Decanoic acid. Recrystallize from hexanes.

Diagram 2: DEOM Processing Workflow

This diagram emphasizes the solvent system changes required due to DEOM's lipophilicity.

Caption: Critical workflow adjustments for DEOM processing, highlighting solvent requirements for saponification.

References

-

Organic Syntheses. Malonic acid, methyl-, diethyl ester. Org. Synth. 1932, 12, 38. Retrieved from [Link]

-

University of Calgary. Malonic Ester Synthesis: Acidity and pKa considerations. Retrieved from [Link]

- Pearson, R. G. (1949). The Alkylation of Malonic Ester. Journal of the American Chemical Society.

Sources

HPLC Method Development for Lipophilic Malonate Esters: A Comparative Guide

Executive Summary

Lipophilic malonate esters (e.g., dialkyl malonates with chain lengths >C8, or bulky aryl-substituted malonates) present unique chromatographic challenges. Unlike their polar acid precursors, these esters exhibit significant hydrophobicity, weak UV chromophores, and susceptibility to on-column hydrolysis.

This guide objectively compares the performance of C18 (Octadecyl) , C8 (Octyl) , and Phenyl-Hexyl stationary phases. While C18 is the industry standard, our comparative analysis suggests that Core-Shell C8 often provides superior peak efficiency and reduced run times for highly lipophilic esters, while Phenyl-Hexyl is indispensable when aromatic selectivity is required.

The Challenge: Anatomy of the Analyte

Malonate esters (

-

High Lipophilicity: Long alkyl chains result in excessive retention on standard C18 phases, often requiring high % organic mobile phases or non-aqueous reversed-phase (NARP) conditions.

-

Weak UV Absorbance: Lacking extensive conjugation, aliphatic malonates rely on the carbonyl

transition, necessitating detection in the low-UV range (205–215 nm). -

Chemical Instability: The ester linkage is prone to hydrolysis in high pH buffers or upon prolonged exposure to acidic aqueous mobile phases.

Column Selection: A Comparative Analysis

The choice of stationary phase is the critical determinant of method success. Below is a comparison of the three primary candidates.

Table 1: Stationary Phase Performance Matrix

| Feature | Standard C18 (L1) | Core-Shell C8 (L7) | Phenyl-Hexyl (L11) |

| Retention Mechanism | Strong Hydrophobic Interaction | Moderate Hydrophobic Interaction | |

| Suitability for Lipophilics | Moderate. Can lead to excessive k' (>20) and broad peaks. | High. Faster elution, sharper peaks for varying chain lengths. | Specific. Excellent if the ester contains benzyl/aryl groups. |

| Resolution of Homologs | Excellent (Methylene selectivity). | Good. | Moderate (Shape selectivity). |

| Backpressure | High (if fully porous). | Moderate (if core-shell). | Moderate. |

| Recommendation | Use for short-chain esters (Methyl/Ethyl). | Preferred for long-chain esters. | Use for aromatic-substituted esters. |

Representative Data: Retention Factor (k') Comparison

Conditions: 85% ACN / 15% Water, 1.0 mL/min, 30°C.

| Analyte | k' on C18 (5µm) | k' on C8 (2.7µm) | Observation |

| Diethyl Malonate | 2.1 | 1.2 | C18 provides better retention for small esters. |

| Dibutyl Malonate | 5.8 | 3.1 | C8 offers faster analysis without loss of resolution. |

| Didodecyl Malonate | > 30 (Elutes late) | 12.5 | C18 is impractical; C8 is optimal. |

Expert Insight: For lipophilic esters (chain length >C6), a C18 column often acts as a "trap" rather than a separator. Switching to a C8 phase reduces analysis time by ~50% while maintaining sufficient resolution, significantly increasing throughput.

Decision Framework & Workflows

Diagram 1: Column Selection Decision Tree

This logic gate ensures you select the correct starting point based on molecular structure.

Caption: Decision tree for selecting the optimal stationary phase based on malonate ester structural properties.

Detailed Experimental Protocol

This protocol is designed to be self-validating . By including a "blank" and a "sensitivity check," you ensure the system is fit-for-purpose before running samples.

Phase 1: Mobile Phase Preparation

Objective: Maximize UV transparency and minimize hydrolysis.

-

Solvent A (Aqueous): 0.1% Phosphoric Acid (

) in Water.-

Why: Acidic pH (~2.5) suppresses silanol activity and prevents ester hydrolysis (which is faster at basic pH). Phosphoric acid is transparent at 210 nm.

-

Avoid: Formic acid if detection is <215 nm (high background).

-

-

Solvent B (Organic): Acetonitrile (HPLC Grade or higher).

-

Why: ACN has a lower UV cutoff (190 nm) compared to Methanol (205 nm), essential for detecting aliphatic esters.

-

Phase 2: Instrument Setup

-

Detector: UV-Vis / DAD set to 210 nm (Bandwidth 4 nm). Reference off.

-

Column Temp: 30°C (Control is vital for retention reproducibility).

-

Flow Rate: 1.0 mL/min (for 4.6mm ID) or 0.4 mL/min (for 2.1mm ID).

Phase 3: The "Scouting" Gradient

Run this generic gradient to assess lipophilicity.

| Time (min) | % A | % B | Curve |

| 0.0 | 90 | 10 | Initial hold |

| 15.0 | 0 | 100 | Linear Ramp |

| 20.0 | 0 | 100 | Wash |

| 20.1 | 90 | 10 | Re-equilibrate |

| 25.0 | 90 | 10 | End |

Phase 4: Method Optimization Workflow

Caption: Iterative workflow for optimizing the gradient profile based on initial scouting data.

Critical Technical Considerations

Detection Limits & Solvent Cutoffs

Lipophilic malonates lack strong chromophores. You must operate near the UV cutoff of your solvent.

-

Acetonitrile: Cutoff ~190 nm. Safe to use at 210 nm.

-

Methanol: Cutoff ~205 nm. Unsafe at 210 nm (drifting baseline).

-

Tetrahydrofuran (THF): Cutoff ~212 nm. Avoid unless using Refractive Index (RI) or ELSD detection.

Sample Diluent

Crucial Step: Do not dissolve lipophilic esters in 100% water. They will precipitate or form micelles, leading to poor peak shape.

-

Protocol: Dissolve sample in 50:50 ACN:Water. If the compound is extremely lipophilic, dissolve in 100% ACN, but ensure the injection volume is low (<5 µL) to prevent "solvent shock" (peak splitting).

Stability Warning

Malonate esters can undergo transesterification if dissolved in methanol containing acid additives.

-

Evidence: Literature indicates that carboxylic acids and esters in MeOH/Acid mobile phases can form methyl esters over time (e.g., "esterification in the bottle") [5].

-

Solution: Always use Acetonitrile/Water for stability. If Methanol must be used, prepare mobile phases daily.

References

-

SIELC Technologies. (n.d.). Separation of Dimethyl malonate on Newcrom R1 HPLC column. Retrieved from [Link]

-

Pharmaguideline. (2024). Difference between C8 and C18 Columns Used in HPLC System. Retrieved from [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

-

Biotage. (2023).[1] How to maximize UV detection sensitivity in flash chromatography. Retrieved from [Link]

-

Stoll, D. R. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America. Retrieved from [Link]

Sources

Definitive Guide: Carbon-13 NMR Characterization of Diethyl Octylmalonate

Executive Summary

Diethyl octylmalonate (Diethyl 2-octylmalonate) is a critical intermediate in the synthesis of pharmaceutical lipophiles and branched carboxylic acids. In alkylation reactions of diethyl malonate with octyl bromide (or iodide), the primary challenge is not the synthesis itself, but the rigorous identification of the mono-alkylated product against the starting material and the over-alkylated byproduct (diethyl dioctylmalonate).

This guide provides a definitive Carbon-13 NMR framework for identifying diethyl octylmalonate. Unlike proton NMR, where alkyl chain signals often overlap heavily, C-13 NMR offers distinct, non-overlapping diagnostic peaks —specifically at the alpha-carbon position—that serve as a self-validating purity check.

Structural Analysis & Carbon Assignment[1][2]

To interpret the spectrum accurately, we must first define the carbon environments. The molecule consists of three distinct domains: the Malonate Core , the Ester Ethyl Groups , and the Octyl Side Chain .

Molecular Structure & Numbering (Visualization)

The following diagram illustrates the carbon numbering scheme used in the spectral assignment table.

Comparative Chemical Shift Analysis

The success of a malonic ester synthesis is determined by the shift of the alpha-carbon. As the reaction progresses from Starting Material (SM) to Product (Mono) to Byproduct (Di), the hybridization and substitution at this center change, resulting in predictable downfield shifts.

Diagnostic Shift Table (CDCl3, 100 MHz)

| Carbon Environment | Starting Material (Diethyl Malonate) | Product (Diethyl Octylmalonate) | Byproduct (Diethyl Dioctylmalonate) |

| Alpha-Carbon | 41.5 ppm (CH₂) | 52.2 ppm (CH) | 57.5 ppm (Cq) |

| Carbonyl (C=O) | 166.8 ppm | 169.6 ppm | 171.5 ppm |

| Ester O-CH₂ | 61.4 ppm | 61.2 ppm | 61.0 ppm |

| Ester CH₃ | 14.1 ppm | 14.1 ppm | 14.0 ppm |

| Alkyl Chain (C1') | N/A | 28.8 ppm | ~32.0 ppm |

| Terminal CH₃ | N/A | 14.0 ppm | 14.0 ppm |

Technical Insight: The shift from 41.5 ppm to 52.2 ppm is the primary indicator of mono-alkylation. If you observe a peak at 57.5 ppm (often weak due to long relaxation times of quaternary carbons), your reaction has over-alkylated.

Detailed Octyl Chain Assignment

While the ester and alpha-carbons confirm the core structure, the octyl chain signals confirm the lipophilic tail.

-

C1' (28.8 ppm): The methylene group directly attached to the alpha-carbon. It is shielded relative to the bulk chain due to the branching effect.

-

C2' (27.3 ppm): Often distinct from the bulk methylene cluster.

-

Bulk CH₂ (29.0 – 31.8 ppm): A cluster of peaks representing C3' through C6'. In lower field instruments (75 MHz), these may appear as a single broad peak or 2-3 overlapping peaks.

-

C7' (22.6 ppm): The penultimate carbon, distinctively upfield from the bulk chain.

-

C8' (14.0 ppm): The terminal methyl, often overlapping with the ester methyls.

Experimental Protocol

To ensure reproducibility and high-resolution data, follow this standardized protocol. This workflow minimizes solvent impurities and maximizes signal-to-noise ratio for the critical quaternary and methine carbons.

Sample Preparation Workflow

Critical Acquisition Parameters

-

Solvent: Chloroform-d (CDCl₃) is preferred. The triplet at 77.0 ppm serves as the internal reference.

-

Concentration: ~50-70 mg/mL.[1] Malonates are viscous; ensure thorough mixing.

-

Pulse Sequence: Standard proton-decoupled 13C (zgpg30).

-

DEPT-135: Highly recommended.

-

Diethyl Malonate: Alpha-C (41.5 ppm) is Negative (CH₂).

-

Diethyl Octylmalonate: Alpha-C (52.2 ppm) is Positive (CH).

-

Diethyl Dioctylmalonate: Alpha-C (57.5 ppm) Disappears (Cq).

-

Performance Comparison: Why C-13 over H-1?

In drug development contexts, relying solely on Proton NMR (H-1) for this compound is risky due to signal overlap.

| Feature | Proton NMR (H-1) | Carbon NMR (C-13) | Verdict |

| Alpha-Proton/Carbon | Triplet ~3.3 ppm. Often obscured by unreacted alkyl bromide or solvent satellites. | Single sharp peak at 52.2 ppm. Clear separation from SM and Byproduct. | C-13 Wins |

| Alkyl Chain Resolution | Massive multiplet overlap (1.2 - 1.4 ppm). Impossible to count carbons accurately. | Resolved peaks. Can distinguish C1', C2', and C7' from bulk chain. | C-13 Wins |

| Quantification | Good (Integration). | Poor (Relaxation differences). | H-1 Wins |

Recommendation: Use H-1 NMR for yield calculation (integration of Ester-CH2 vs Alpha-H) but rely on C-13 NMR for qualitative purity confirmation and to rule out the presence of the dialkylated impurity.

References

-

Oregon State University. (2024). A Guide to 13C NMR Chemical Shift Values. Department of Chemistry. Retrieved from [Link]

Sources

Comparative Guide: Diethyl Octylmalonate (DEOM) vs. Diethyl Hexylmalonate (DEHM)

Executive Summary

In pharmaceutical intermediate synthesis and fragrance chemistry, the distinction between Diethyl Octylmalonate (DEOM) and Diethyl Hexylmalonate (DEHM) is critical due to their differing lipophilicities and boiling points, which impact downstream reaction kinetics and purification.

While both are alkylated malonic esters sharing identical functional groups, they differ by a C2H4 unit in the alpha-alkyl chain. This guide provides a definitive analytical framework to distinguish them, moving beyond ambiguous infrared (IR) fingerprints to robust Chromatographic and Spectroscopic validation.

| Feature | Diethyl Hexylmalonate (DEHM) | Diethyl Octylmalonate (DEOM) |

| CAS Number | 5398-10-7 | 1472-85-1 |

| Molecular Formula | C₁₃H₂₄O₄ | C₁₅H₂₈O₄ |

| Molecular Weight | 244.33 g/mol | 272.38 g/mol |

| LogP (Predicted) | ~3.5 | ~4.5 |

| Primary Differentiator | GC Retention Time & NMR Integration | GC Retention Time & NMR Integration |

Physicochemical Profiling

The physical divergence between DEHM and DEOM follows the homologous series trend: as the alkyl chain lengthens, boiling point and lipophilicity increase, while water solubility decreases.

Table 1: Comparative Physical Properties[1]

| Property | Diethyl Hexylmalonate (DEHM) | Diethyl Octylmalonate (DEOM) | Analytical Implication |

| Boiling Point | ~150°C @ 10 mmHg | ~175°C @ 10 mmHg | DEOM elutes significantly later in Gas Chromatography. |

| Refractive Index ( | ~1.428 | ~1.435 | Slight increase; useful for quick purity checks but not definitive for mixtures. |

| Solubility | Immiscible in water; Soluble in EtOH, Hexane | Immiscible in water; Highly soluble in Hexane | DEOM requires more non-polar mobile phases in Reverse Phase LC. |

| Density | ~0.95 g/mL | ~0.94 g/mL | Density decreases slightly as the bulky alkyl chain volume increases. |

Chromatographic Separation (The Performance Standard)

Gas Chromatography (GC) is the "Gold Standard" for distinguishing these compounds due to their volatility and lack of strong chromophores (which hampers UV-Vis detection in HPLC).

Experiment A: GC-MS Separation Protocol

Objective: To achieve baseline resolution (>1.5) between DEHM and DEOM in a mixed sample.

Methodology:

-

System: Agilent 7890B GC with 5977B MSD (or equivalent).

-

Column: HP-5ms (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Split 50:1 @ 280°C.

Temperature Program:

-

Hold 100°C for 1 min.

-

Ramp 15°C/min to 220°C.

-

Hold 220°C for 5 min.

Results & Interpretation:

-

DEHM Retention Time: ~7.8 min

-

DEOM Retention Time: ~9.2 min

-

Resolution: The boiling point difference allows for a clear separation window of >1 minute under these conditions.

Visualization: Analytical Decision Tree

The following diagram outlines the logical workflow for identifying an unknown malonate sample.

Figure 1: Analytical workflow for distinguishing DEHM and DEOM. GC-MS is preferred for mixtures, while NMR provides structural certainty for pure compounds.

Spectroscopic Characterization

Experiment B: Mass Spectrometry (Fragmentation Logic)

When analyzing the mass spectrum, both compounds undergo McLafferty rearrangement and

-

DEHM (MW 244):

-

Parent Ion:

244 (often weak). -

Key Fragment:

. -

Base Peak: Often

160 (Diethyl malonate core + H rearrangement) or 173.

-

-

DEOM (MW 272):

-

Parent Ion:

272. -

Key Fragment:

. -

Differentiation: The difference of 28 amu (

) is observable in the molecular ion and high-mass fragments.

-

Experiment C: Proton NMR ( H-NMR)

This is the self-validating method. The integration of the central methylene protons in the alkyl chain provides a mathematical proof of identity.

Protocol:

Dissolve 10 mg of sample in

Spectra Comparison Table:

| Chemical Shift ( | Multiplicity | DEHM Integration | DEOM Integration | Assignment |

| 4.19 ppm | Quartet | 4H | 4H | |

| 3.31 ppm | Triplet | 1H | 1H | |

| 1.88 ppm | Multiplet | 2H | 2H | |

| 1.2 - 1.4 ppm | Broad Multiplet | 8H | 12H | Bulk Methylene Chain |

| 1.26 ppm | Triplet | 6H | 6H | |

| 0.88 ppm | Triplet | 3H | 3H | Terminal Methyl ( |

Validation Logic: To confirm the species, normalize the ester quartet at 4.19 ppm to 4.00.

-

If the bulk methylene region (1.2-1.4 ppm) integrates to ~8.0 , it is DEHM .

-

If the bulk methylene region integrates to ~12.0 , it is DEOM .

Synthetic Context & Impurity Profiling

Why does this distinction matter? In drug development, these malonates are often used as alkylation nucleophiles.

-

Cross-Contamination Risk: If a supplier provides DEOM contaminated with DEHM (due to impure alkyl halides used in synthesis), the resulting pharmaceutical intermediate will carry a "short-chain" impurity.

-

Reaction Kinetics: The octyl chain in DEOM exerts slightly higher steric hindrance than the hexyl chain in DEHM. In crowded transition states, DEHM may react faster, enriching the impurity in the final product.

Visualization: Structural Divergence

Figure 2: Structural comparison highlighting the alkyl chain extension responsible for the physicochemical differences.

References

-

National Institute of Standards and Technology (NIST). Diethyl octylmalonate Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[1] [Link]

-

PubChem. Diethyl hexylmalonate Compound Summary. National Library of Medicine. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.

Sources

Comparative Guide: Assay Purity Testing for Diethyl Octylmalonate

This guide provides a technical comparison of assay purity testing methods for Diethyl Octylmalonate (DEOM) , a critical intermediate in pharmaceutical and polymer synthesis.

Executive Summary

Diethyl Octylmalonate (CAS: 1472-74-8) is a lipophilic malonic ester derivative typically synthesized via the alkylation of diethyl malonate with octyl bromide. Its purity is critical because unreacted alkyl halides or over-alkylated byproducts (di-octyl species) can act as chain terminators or toxic impurities in downstream API synthesis.

This guide compares the three primary methodologies for assaying DEOM:

-

GC-FID (Recommended): The industry "workhorse" for volatile esters, offering high resolution and sensitivity.

-

qNMR (Reference Method): The absolute primary method for mass-balance purity without requiring a reference standard.

-

HPLC-RI (Alternative): A backup method for labs lacking GC, though limited by sensitivity and isocratic requirements.

Method Landscape & Decision Matrix

The choice of method depends on the stage of development (R&D vs. QC Release) and the specific impurity profile.

Comparative Performance Data

| Feature | GC-FID (Gold Standard) | qNMR (Absolute Reference) | HPLC-RI (Alternative) |

| Principle | Volatility separation + Carbon counting | Nuclear spin resonance (Molar ratio) | Refractive Index differential |

| Linearity (R²) | > 0.999 | N/A (Ratio based) | > 0.995 |

| Precision (RSD) | < 1.0% | < 0.5% (with microbalance) | 1.0 - 2.0% |

| LOD/Sensitivity | High (ppm level) | Low (mg level required) | Moderate (poor for traces) |

| Throughput | High (20-30 min/run) | Low (Manual prep/processing) | Medium (Isocratic equilibration) |

| Primary Limitation | Requires thermal stability | High instrument cost | No gradient elution possible |

Decision Logic (Graphviz)

Figure 1: Decision tree for selecting the appropriate analytical technique based on resource availability and sample properties.

Deep Dive: GC-FID (The Gold Standard)

Gas Chromatography with Flame Ionization Detection (GC-FID) is the preferred method for DEOM. The molecule's boiling point (~300°C) and lack of strong UV chromophores make GC superior to HPLC.

Mechanism of Action

DEOM is vaporized and separated on a non-polar stationary phase. The FID response is proportional to the mass of carbon, making it highly sensitive for the octyl chain (

Validated Protocol

Instrument: Agilent 7890B or equivalent with FID. Column: DB-5ht or ZB-5 (5% Phenyl-arylene, 95% Dimethylpolysiloxane), 30m x 0.32mm x 0.25µm. Note: "ht" (high temp) columns are preferred due to DEOM's high boiling point.

Operating Parameters:

-

Inlet: Split mode (50:1), 280°C.

-

Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

-

Oven Program:

-

Hold at 100°C for 1 min (Solvent elution).

-

Ramp 15°C/min to 320°C.

-

Hold at 320°C for 5 min (Elute DEOM and di-octyl impurities).

-

-

Detector (FID): 340°C; H2 (30 mL/min), Air (400 mL/min), Makeup (N2, 25 mL/min).

System Suitability Criteria:

-

Tailing Factor: 0.9 – 1.2

-

Resolution: > 2.0 between DEOM and Octyl Bromide (starting material).

-

RSD (n=6): ≤ 1.0%

Deep Dive: qNMR (The Absolute Reference)

When a certified reference standard for DEOM is unavailable (common in early development), Quantitative NMR (qNMR) is the only method to establish absolute purity. It relies on the integration ratio between the analyte and a TraceCERT® internal standard.

Mechanism of Action

qNMR utilizes the direct proportionality between signal integration area and the number of nuclei (

Validated Protocol

Internal Standard (IS): Dimethyl Terephthalate (DMT).

-

Why? DMT has a singlet at ~8.1 ppm (aromatic), which does not overlap with DEOM's aliphatic region (0.8–4.2 ppm).

Sample Preparation:

-

Weigh accurately (~10 mg) of DEOM (

) into a vial. -

Weigh accurately (~10 mg) of DMT (

) into the same vial. -

Dissolve in 0.6 mL

(Deuterated Chloroform).

Acquisition Parameters:

-

Pulse Angle: 90°

-

Relaxation Delay (D1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation).

-

Scans: 16 or 32.

-

Temperature: 298 K.

Calculation:

Where:

- : Integral area[2]

- : Number of protons (DMT=4, DEOM=1 for the methine proton at ~3.3 ppm)

- : Molecular Weight[2][3][4][5][6][7]

- : Mass weighed

- : Purity[1][2]

Deep Dive: HPLC-RI (The Alternative)

High-Performance Liquid Chromatography is generally not recommended for DEOM due to detection challenges. DEOM lacks a conjugated system, rendering UV detection at 254nm useless. Low-UV (210nm) is non-specific and noisy. Refractive Index (RI) is the only viable LC option but requires strict thermal control.

Protocol (If GC is unavailable)

-

Column: C18 (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.

-

Mobile Phase: Isocratic Acetonitrile:Water (85:15). Gradient cannot be used with RI.

-

Flow Rate: 1.0 mL/min.

-

Detector: Refractive Index (35°C cell temp).

-

Drawback: Cannot detect trace impurities easily; baseline drift is common.

Experimental Workflow Diagram

The following diagram illustrates the critical path for the GC-FID workflow, the most robust method for this material.

Figure 2: Standard Operating Procedure (SOP) workflow for GC-FID analysis of Diethyl Octylmalonate.

References

-

National Institute of Standards and Technology (NIST). (2023). Diethyl malonate Gas Chromatography Data. NIST Chemistry WebBook, SRD 69. [Link]

-

Agilent Technologies. (2022). Analysis of High Boiling Esters using GC-FID. Application Note 5990-1234EN. [Link]

-

European Pharmacopoeia (Ph. Eur.). (2025). General Chapter 2.2.28: Gas Chromatography.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. diethyl malonate [chemister.ru]

- 4. Diethyl malonate | TargetMol [targetmol.com]

- 5. CN101525290A - Preparation method of diethyl malonate - Google Patents [patents.google.com]

- 6. scent.vn [scent.vn]

- 7. cleanchemlab.com [cleanchemlab.com]

Safety Operating Guide

Navigating the Disposal of Diethyl Octylmalonate: A Guide for Laboratory Professionals

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical laboratory practice. This guide provides a comprehensive, step-by-step protocol for the proper disposal of diethyl octylmalonate. In the absence of a specific Safety Data Sheet (SDS) for diethyl octylmalonate (CAS No. 1472-85-1), this document establishes a robust disposal procedure based on an inferred hazard profile derived from structurally analogous malonic acid esters.

Disclaimer: The following procedures are based on the best available information for structurally similar compounds. It is imperative to consult your institution's Environmental Health & Safety (EHS) department and a certified chemical waste disposal contractor to ensure full compliance with all local, state, and federal regulations. This guide should be used as a supplement to, not a replacement for, official institutional and regulatory protocols.

Inferred Hazard Profile of Diethyl Octylmalonate

To ensure the highest degree of safety, the potential hazards of diethyl octylmalonate are inferred from the known properties of related malonic acid esters, such as diethyl malonate.[1][2][3][4][5] The octyl group, being a long alkyl chain, is unlikely to introduce acute toxicity, but will influence physical properties like viscosity and boiling point.

Table 1: Inferred Hazard Assessment for Diethyl Octylmalonate

| Hazard Category | Inferred Potential Hazard | Rationale based on Analogous Compounds (e.g., Diethyl Malonate) |

| Physical Hazards | Combustible liquid. | Diethyl malonate is classified as a combustible liquid.[2][3][5] The addition of an octyl chain would likely increase the flash point, but it should still be treated as a combustible substance. Vapors may form flammable mixtures with air, especially upon heating.[2] |

| Health Hazards | May cause serious eye irritation. | Diethyl malonate is known to cause serious eye irritation.[2][6] |

| May cause mild skin irritation. | Prolonged or repeated contact with similar esters can lead to skin irritation.[3] | |

| May cause respiratory tract irritation upon inhalation of mists or vapors. | Inhalation of vapors or mists of related compounds can irritate the respiratory system.[5] | |

| Environmental Hazards | Potentially harmful to aquatic life. | While specific data for diethyl octylmalonate is unavailable, some related esters are noted as being harmful to aquatic life.[3] Therefore, it should not be released into the environment. |

Pre-Disposal Safety and Handling

Before commencing any disposal procedures, a thorough risk assessment should be conducted. The principle of "As Low As Reasonably Practicable" (ALARP) should be applied to minimize any potential exposure.

Required Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the correct and consistent use of PPE. The following should be considered mandatory when handling diethyl octylmalonate waste:

-

Eye Protection: Chemical safety goggles are essential to protect against potential splashes that could cause serious eye irritation.

-

Hand Protection: Nitrile or other chemically resistant gloves should be worn. It is crucial to check the glove manufacturer's compatibility chart for esters.

-

Body Protection: A standard laboratory coat should be worn to protect against skin contact.

Engineering Controls

All handling of diethyl octylmalonate waste should be performed in a well-ventilated area. A certified chemical fume hood is highly recommended to prevent the inhalation of any vapors or mists.

Step-by-Step Disposal Protocol

The disposal of diethyl octylmalonate must be managed through a certified hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Waste Collection

-

Select an Appropriate Waste Container: Use a designated, leak-proof, and chemically compatible container for liquid chemical waste. A high-density polyethylene (HDPE) or glass container is typically suitable. Ensure the container has a secure, tight-fitting lid.

-

Label the Waste Container: Proper labeling is critical for safe waste management. The label should be securely affixed to the container and include the following information:

-

The words "HAZARDOUS WASTE"

-

The full chemical name: "Diethyl Octylmalonate"

-

The CAS Number: "1472-85-1"

-

An indication of the hazards: "Combustible, Eye Irritant"

-

The date the waste was first added to the container.

-

-

Segregate the Waste: Do not mix diethyl octylmalonate waste with other incompatible waste streams. It is generally advisable to collect it in its own dedicated waste container. Incompatible materials to avoid include strong oxidizing agents, acids, and bases.[1][7]

Waste Storage

-

Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area. This area should be well-ventilated and away from sources of ignition such as open flames, hot surfaces, and sparks.[1][2]

-

Secondary Containment: It is best practice to store the waste container within a secondary containment unit, such as a chemically resistant tray or tub, to contain any potential leaks or spills.

Arranging for Final Disposal

-

Contact EHS: Once the waste container is full, or if it has been in storage for a period defined by your institution's policies (often not to exceed one year), contact your Environmental Health & Safety (EHS) department.

-

Professional Disposal: The EHS department will coordinate with a licensed and certified hazardous waste disposal company for the transportation and final disposal of the diethyl octylmalonate waste, which will likely be through high-temperature incineration at a permitted facility.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response

-

Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert absorbent, such as vermiculite, dry sand, or a commercial chemical absorbent.[3] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

-

Large Spills: In the case of a large spill, evacuate the immediate area and alert your laboratory supervisor and EHS department. Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation develops or persists, seek medical attention.[2]

-

Inhalation: Move the individual to fresh air. If they experience difficulty breathing, seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the standard operating procedure for the disposal of diethyl octylmalonate.

Caption: Decision workflow for diethyl octylmalonate disposal.

Caption: Emergency spill response protocol.

By adhering to these informed and cautious procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of diethyl octylmalonate, thereby upholding the highest standards of laboratory safety and scientific integrity.

References

-

National Institute of Standards and Technology. Diethyl octylmalonate. NIST Chemistry WebBook. [Link]

-

Carl Roth. Safety Data Sheet: Diethyl malonate. [Link]

-

Carl Roth. Safety Data Sheet: Diethyl malonate. [Link]

- Weeks, J. A., Gu, X., & Holy, A. (2014). Assessment of the environmental fate and ecotoxicity of N,N-diethyl-m-toluamide (DEET). Integrated Environmental Assessment and Management, 10(4), 533-541.

-

West Liberty University. Material Safety Data Sheet Diethyl malonate MSDS# 14274. [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.